molecular formula C21H24ClNO4 B4301263 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

Cat. No. B4301263
M. Wt: 389.9 g/mol
InChI Key: HETRQTLKVFABGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid, also known as BPPA, is a synthetic compound that has been widely used in scientific research to study the biochemical and physiological effects of drugs. BPPA is a non-steroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs, such as aspirin and ibuprofen. However, BPPA has unique properties that make it a valuable tool for researchers studying the mechanisms of action of drugs.

Mechanism of Action

3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid works by inhibiting the activity of COX enzymes, specifically COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has a number of biochemical and physiological effects, including reducing pain and inflammation, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid in lab experiments is its selectivity for COX-2. Unlike other NSAIDs, which can inhibit both COX-1 and COX-2, 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid specifically targets COX-2, reducing the risk of side effects associated with COX-1 inhibition, such as gastrointestinal bleeding. However, one of the limitations of using 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid. One area of interest is the development of new cancer therapies based on 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid and other COX-2 inhibitors. Another area of interest is the study of the role of COX-2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers may investigate the use of 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid in combination with other drugs to enhance its anti-tumor effects or reduce its side effects.

Scientific Research Applications

3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has been used in a variety of scientific research applications, including the study of pain, inflammation, and cancer. 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that play a role in pain and inflammation. 3-{[(2-sec-butylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has also been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-[[2-(2-butan-2-ylphenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-3-14(2)17-6-4-5-7-19(17)27-13-20(24)23-18(12-21(25)26)15-8-10-16(22)11-9-15/h4-11,14,18H,3,12-13H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETRQTLKVFABGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-3-(4-chlorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.